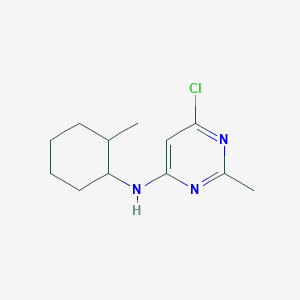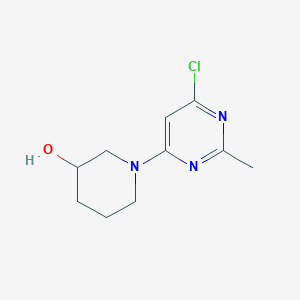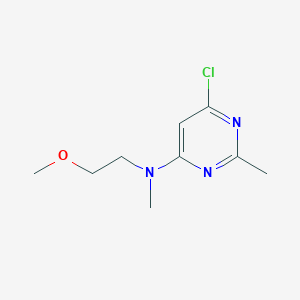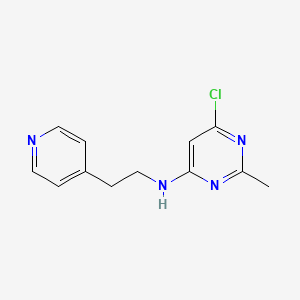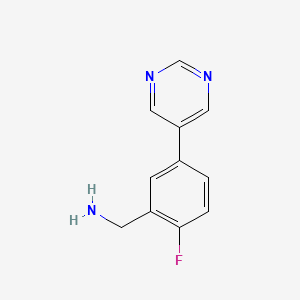![molecular formula C9H7BrFN3O B1467456 [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248968-81-1](/img/structure/B1467456.png)
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered aromatic ring) substituted with a bromine atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve techniques such as X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-(2-Bromo-4-fluorophenyl)acetonitrile has a density of 1.7±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could potentially be synthesized into derivatives that might serve as antiviral agents, particularly against RNA viruses.
Anti-HIV Properties
Indole-based structures have been synthesized and screened for their anti-HIV activity, with some compounds showing promising results against HIV-1 and HIV-2 strains . By extension, [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could be a precursor in the synthesis of new compounds targeting HIV replication.
Anticancer Potential
The indole nucleus is found in many synthetic drug molecules with clinical applications, including anticancer properties . The structural similarity of our compound to indole derivatives suggests that it could be used to develop new anticancer agents, possibly through the formation of derivatives that target specific cancer cell lines or pathways.
Antimicrobial Efficacy
Indole derivatives have been recognized for their antimicrobial properties, including action against bacteria and fungi . [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could be utilized to create new antimicrobial agents, perhaps through the exploration of its interaction with microbial enzymes or DNA.
Anti-inflammatory Uses
The bioactive aromatic compounds containing the indole nucleus have shown anti-inflammatory activities . This indicates that [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could be a candidate for the development of anti-inflammatory pharmaceuticals, potentially by modulating inflammatory pathways or cytokine production.
Antioxidant Applications
Indole derivatives are known to possess antioxidant activities . As oxidative stress is implicated in numerous diseases, [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could be investigated for its potential as an antioxidant, which could lead to therapeutic applications in conditions caused by oxidative damage.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects . Therefore, [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol might be explored for its utility in managing diabetes, possibly through the synthesis of derivatives that can modulate insulin release or glucose metabolism.
Antimalarial Properties
Indole derivatives have also been associated with antimalarial activity . This suggests that [1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol could be a starting point for the synthesis of new antimalarial drugs, potentially offering a novel approach to combat malaria parasites.
Propiedades
IUPAC Name |
[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJRCODWURNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
amine](/img/structure/B1467384.png)
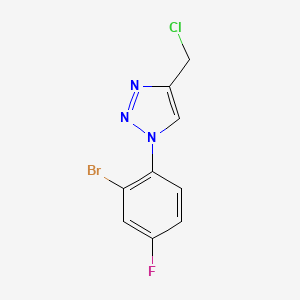
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
